molecular formula C6H5ClO4S2 B1419342 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid CAS No. 1114823-93-6

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid

Cat. No. B1419342
M. Wt: 240.7 g/mol
InChI Key: BCZVCWODZXDDOE-UHFFFAOYSA-N
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Description

The compound “5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and also has chlorosulfonyl and carboxylic acid functional groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, chlorosulfonyl isocyanate (CSI) is known to be a versatile reagent in organic synthesis. It displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid and its derivatives play a significant role in chemical synthesis. For instance, Shvedov et al. (1973) demonstrate the nitration of thiophene derivatives, highlighting the importance of such compounds in synthesizing various chemical intermediates (Shvedov, Vasil'eva, Romanova, & Grinev, 1973). Similarly, Corral and Lissavetzky (1984) discuss the formation of dialkoxythiophene-2-carboxylic acids, which are valuable in organic synthesis, obtained from methyl 3-hydroxythiophene-2-carboxylate derivatives (Corral & Lissavetzky, 1984).

Biological Evaluation and Antibacterial Activity

J. S. R. Babu et al. (2016) conducted a study focusing on the synthesis and biological evaluation of thiophene carboxylic acid derivatives. These compounds demonstrated moderate to good antimicrobial activity, suggesting their potential applications in developing new antibacterial agents (Babu, Babu, Ravisankar, & Latha, 2016).

Pharmacological Effects in Antirheumatic Agents

In the field of pharmacology, Noguchi et al. (2003) explored the structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives. These compounds were investigated as potential antirheumatic agents, with some derivatives showing significant pharmacological effects (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).

Impact of Substituents on Chemical Reactions

The influence of substituents on chemical reactions involving thiophene carboxylate derivatives was studied by Corral, Lissavetzky, and Manzanares (1990). They examined how different substituents affect the chlorination process and subsequent reactions, providing insights into the versatile chemical behavior of these compounds (Corral, Lissavetzky, & Manzanares, 1990).

Microbial Metabolism Studies

Fedorak, Coy, and Peakman (1996) investigated the microbial metabolism of substituted thiophenes. They discovered that certain bacterial metabolism processes lead to the formation of thiophenecarboxylic acids, indicating the environmental significance and biodegradation potential of these compounds (Fedorak, Coy, & Peakman, 1996).

Water-Soluble Polythiophene Carboxylic Acids

The study by Kim et al. (1999) on water-soluble polythiophene carboxylic acids unveils their unique solution properties. These properties are crucial for applications in materials science, particularly in developing advanced polymer materials (Kim, Chen, Gong, & Osada, 1999).

Future Directions

While specific future directions for “5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid” are not available, research into related compounds such as chlorosulfonyl isocyanate continues to be active, with potential applications in the synthesis of bioactive products .

properties

IUPAC Name

5-chlorosulfonyl-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZVCWODZXDDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202287
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid

CAS RN

1114823-93-6
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114823-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MK Mann, CA Zepeda-Velázquez, HG Alvarez, A Dong… - bioRxiv, 2021 - biorxiv.org
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 3 www.biorxiv.org
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 7 pubs.acs.org

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